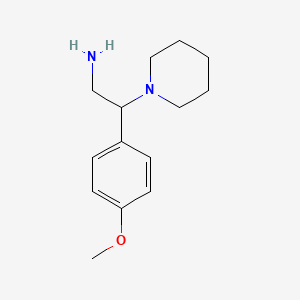

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUGVNIFNKCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397131 | |

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-51-0 | |

| Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Introduction

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a diamine featuring a substituted phenethylamine backbone. The synthetic strategy is designed for researchers in medicinal chemistry and drug development, focusing on robust and well-documented chemical transformations. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity and reproducibility. The chosen synthetic pathway involves a two-step sequence: initially, a nucleophilic substitution to construct the core aminoketone intermediate, followed by a reductive amination to install the terminal primary amine. This approach is predicated on established and versatile reactions, offering a reliable route to the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the two-step process illustrated below. The first step involves the formation of an α-aminoketone intermediate through the reaction of an α-bromoketone with piperidine. The second step converts the ketone functionality into a primary amine via reductive amination.

Caption: Overall reaction scheme for the synthesis of the target compound.

Part 1: Synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one (Intermediate)

Scientific Principle: Nucleophilic Substitution

This initial step constructs the core carbon-nitrogen bond framework of the molecule. The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperidine, a secondary amine, acts as the nucleophile. It attacks the α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. The bromine atom serves as an effective leaving group, and its departure is facilitated by a mild base, such as potassium carbonate, which neutralizes the hydrobromic acid byproduct. Dimethylformamide (DMF) is an excellent solvent for this transformation as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 229.06 | 10.0 | 2.29 g |

| Piperidine | 85.15 | 12.0 | 1.25 mL (1.02 g) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).[1]

-

Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature, and add piperidine (1.25 mL, 12.0 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting bromoketone spot is consumed.

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one as a pale yellow oil or solid.

Part 2: Synthesis of this compound (Final Product)

Scientific Principle: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[2] This one-pot reaction involves two key stages. First, the ketone intermediate reacts with an ammonia source, in this case, ammonium acetate, to form an imine intermediate in-situ. Ammonium acetate serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation. Second, the imine is immediately reduced to the target primary amine by a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than the starting ketone.[2] This selectivity prevents the reduction of the ketone to a secondary alcohol, thereby maximizing the yield of the desired amine.

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one | 233.31 | 5.0 | 1.17 g |

| Ammonium Acetate (NH₄OAc) | 77.08 | 50.0 | 3.85 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 7.5 | 0.47 g |

| Methanol (MeOH), anhydrous | - | - | 30 mL |

| Dichloromethane (DCM) | - | - | As needed |

| 1 M Sodium Hydroxide (NaOH) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

Dissolve 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one (1.17 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

-

Stir the solution at room temperature for 30 minutes.

-

In a single portion, add sodium cyanoborohydride (0.47 g, 7.5 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol with a trace of NH₄OH) until the imine intermediate (visualized with ninhydrin stain) is fully converted.

-

Carefully quench the reaction by the slow addition of water (15 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Adjust the pH of the remaining aqueous solution to >10 by adding 1 M NaOH solution.

-

Extract the basic aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5) to yield the final product, this compound.

Experimental Workflow and Data Visualization

The entire process from starting material to final product can be visualized as a continuous workflow.

Caption: Step-by-step experimental workflow diagram.

References

-

ChemBK. (2024, April 9). α-Amino-4'-methoxyacetophenone. Retrieved from [Link]

- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (JPH03200751A).

-

IUCr. (2024, January 1). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Retrieved from [Link]

-

Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

-

European Patent Office. (1991, June 12). A process for the preparation of ketones. (EP 0431871 A2). Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Pharmaffiliates. 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. PubMed Central. Retrieved from [Link]

- Google Patents. (2014). Preparation method of 4-hydroxy-3-methoxyacetophenone. (CN101921183B).

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

- Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (CN101538212A).

- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).

-

National Center for Biotechnology Information. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

- Google Patents. (2014). Preparation method of p-methoxyacetophenone. (CN103772177A).

-

Organic Syntheses. Acetophenone, ω-methoxy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). A) Experiments by using internal alkynes reacted with piperidine (2 a);.... Retrieved from [Link]

- Google Patents. (2012). Synthesis method for 2-methoxy-4-methylbenzylamine. (CN102311352B).

-

ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

-

Synthesis of 4'-Methoxy Flavone. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a substituted phenethylamine derivative characterized by a 4-methoxyphenyl group and a piperidine ring attached to the alpha-carbon of the ethanamine backbone. As a member of the broader phenethylamine class, this compound is of significant interest to researchers in medicinal chemistry and pharmacology due to the potential for central nervous system (CNS) activity.[1] Substituted phenethylamines are known to encompass a wide range of pharmacological activities, including stimulant, hallucinogenic, and entactogenic properties.[1] The specific substitutions on the aromatic ring and the amine group in this compound suggest a potential for novel receptor binding profiles and pharmacological effects, making it a target for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential pharmacological activities and relevant in vitro screening methodologies.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published experimental data for this specific molecule, a combination of information from supplier data sheets and predicted values based on its chemical structure is presented.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31466-51-0 | Supplier Data |

| Molecular Formula | C₁₄H₂₂N₂O | Supplier Data |

| Molecular Weight | 234.34 g/mol | Supplier Data |

| Appearance | Predicted: Off-white to pale yellow solid or oil | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred |

| Purity | ≥95% | Supplier Data |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl₃, 400 MHz):

-

δ 7.10-7.20 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring, ortho to the substituted carbon.

-

δ 6.80-6.90 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring, meta to the substituted carbon.

-

δ 3.79 (s, 3H): Methoxy group protons.

-

δ 3.50-3.60 (m, 1H): Methine proton (α-carbon).

-

δ 2.80-3.00 (m, 2H): Methylene protons of the ethanamine group.

-

δ 2.30-2.50 (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

δ 1.40-1.60 (m, 6H): Methylene protons of the piperidine ring.

-

δ 1.20 (br s, 2H): Amine protons (NH₂).

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl₃, 100 MHz):

-

δ 158.0-159.0: Aromatic carbon attached to the methoxy group.

-

δ 130.0-132.0: Quaternary aromatic carbon.

-

δ 128.0-129.0: Aromatic CH carbons ortho to the substituted carbon.

-

δ 113.0-114.0: Aromatic CH carbons meta to the substituted carbon.

-

δ 65.0-68.0: Methine carbon (α-carbon).

-

δ 55.2: Methoxy carbon.

-

δ 50.0-52.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ 45.0-47.0: Methylene carbon of the ethanamine group.

-

δ 26.0-27.0: Methylene carbons of the piperidine ring.

-

δ 24.0-25.0: Methylene carbon of the piperidine ring.

Mass Spectrometry (MS) - Predicted Fragmentation:

In Electrospray Ionization (ESI-MS), phenethylamines are known to undergo protonation and subsequent fragmentation, often involving the loss of ammonia (NH₃).[2]

-

[M+H]⁺: Predicted at m/z 235.18.

-

Major Fragment: A significant fragment resulting from the loss of the amino group (NH₂) from the protonated molecule is expected. Other characteristic cleavages include α-cleavage (at the Cα-N bond) and β-cleavage (at the Cα-Cβ bond).[3]

Infrared (IR) Spectroscopy - Predicted Characteristic Peaks:

-

3400-3300 cm⁻¹ (br): N-H stretching of the primary amine.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (piperidine and ethyl chain).

-

1610, 1510 cm⁻¹: Aromatic C=C stretching.

-

1245 cm⁻¹ (s): Asymmetric C-O-C stretching of the methoxy group.

-

1030 cm⁻¹ (s): Symmetric C-O-C stretching of the methoxy group.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-methoxyphenylacetonitrile. This method is based on established organic chemistry principles for the synthesis of α-substituted amines.[4][5]

Caption: Proposed two-step synthesis of this compound.

Step 1: α-Bromination of 4-Methoxyphenylacetonitrile

Rationale: The first step involves the introduction of a bromine atom at the α-position to the nitrile group. This is a crucial activation step, transforming the relatively inert α-carbon into an electrophilic center susceptible to nucleophilic attack. N-Bromosuccinimide (NBS) is a common and effective reagent for the radical bromination of benzylic positions, with a radical initiator such as azobisisobutyronitrile (AIBN) used to initiate the reaction.

Experimental Protocol:

-

To a solution of 4-methoxyphenylacetonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α-bromo-4-methoxyphenylacetonitrile, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Piperidine and Reduction of the Nitrile

Rationale: The α-bromo intermediate readily undergoes nucleophilic substitution with a secondary amine like piperidine to form the corresponding α-amino nitrile. The nitrile group is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the crude α-bromo-4-methoxyphenylacetonitrile (1.0 eq) in acetonitrile.

-

Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

-

Reduction: Carefully add the crude nitrile to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Pharmacological Activity and In Vitro Screening

As a substituted phenethylamine, this compound is predicted to interact with monoamine neurotransmitter systems in the central nervous system.[6] The specific pharmacological profile will depend on its affinity and efficacy at various receptors and transporters, such as dopamine, serotonin, and norepinephrine receptors.[7][8]

Caption: Potential interactions of the compound with key CNS targets.

Experimental Protocols for In Vitro Screening

To elucidate the pharmacological profile of this compound, a series of in vitro assays are recommended.[9][10][11]

1. Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for various CNS receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., DAT, SERT, NET, D₂R, 5-HT₂A).

-

Incubate the membranes with a specific radioligand for the target in the presence of varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) value from competition binding curves.

-

2. Functional Assays (e.g., Neurotransmitter Uptake Inhibition):

-

Objective: To assess the functional activity of the compound at monoamine transporters.

-

Methodology:

-

Culture cells stably expressing the dopamine, serotonin, or norepinephrine transporter.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

-

Wash the cells to remove extracellular radiolabel and lyse the cells.

-

Measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.

-

3. In Vitro Blood-Brain Barrier Permeability Assay:

-

Objective: To predict the ability of the compound to cross the blood-brain barrier (BBB).

-

Methodology:

-

Utilize a cell-based in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a permeable support.

-

Add the test compound to the apical (blood) side of the model.

-

At various time points, collect samples from the basolateral (brain) side.

-

Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).[12]

-

Safety and Toxicology

Preliminary safety information from supplier data indicates that this compound is an irritant. Its toxicological properties have not been fully investigated. It is incompatible with strong oxidizing agents, and strong acids and bases. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

This compound represents an intriguing yet understudied member of the substituted phenethylamine family. While experimental data remains scarce, this technical guide provides a foundational understanding of its predicted chemical properties, a robust proposed synthetic pathway, and a clear strategy for its pharmacological evaluation. The structural motifs present in this molecule suggest a high potential for CNS activity, warranting further investigation by researchers in the fields of medicinal chemistry and neuropharmacology. The methodologies outlined herein provide a comprehensive framework for the synthesis, characterization, and biological screening of this and related novel compounds.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed, 2020.

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI, 2015.

-

Minimizing fragmentation in mass spectrometry of phenethylamine compounds. Benchchem, 2025.

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate.

-

Mass spectra and propsed fragmentation patterns of ephedrine (A),... ResearchGate.

-

In vitro neurology assays. InnoSer.

-

Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 2023.

-

In vitro Disease Models for Screening Services. NeuroProof.

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 2020.

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central, 2021.

-

CNS Drug Discovery | Physicochemical optimisation. Domainex.

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online, 2020.

-

2-AMINO-1-PHENYLETHANOL synthesis. ChemicalBook.

-

In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs.

-

Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. PubMed, 2016.

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed, 2023.

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI, 2023.

-

Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. American Chemical Society, 1998.

-

FTIR spectrum of phenylethylamine. ResearchGate.

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central, 2017.

-

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem.

-

Substituted phenethylamine. Wikipedia.

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.

-

Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem.

-

1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine. Sigma-Aldrich.

-

FTIR spectra of (a) 2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl)phenethylamine HCl (25I-NB2OMe) 16, (b) 2,5-di. ResearchGate.

-

Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.

-

2-Amino-1-phenylethanol. Chem-Impex.

-

2-AMINO-1-PHENYLETHANONE. ChemBK.

-

Preparation of 4-methoxyphenylacetonitrile. PrepChem.com.

-

Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal.

-

(PDF) Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. ResearchGate.

-

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one. PubChem.

-

(4-methoxyphenyl)(piperazin-1-yl)acetonitrile. Santa Cruz Biotechnology.

-

Phenethylamine HCl. SpectraBase.

-

Phenethylamine. PubChem.

-

Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

Synthesis of 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)- 1H-benzo[f]chromene-2-carbonitriles via 2-(Imino-piperidin-1-yl-methyl). ResearchGate.

-

4-Methoxyphenylacetonitrile 97%. Sigma-Aldrich.

-

2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. PubMed Central.

-

1-(4-Methoxyphenyl)ethanamine. PubChem.

-

Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.

-

(4-Methoxyphenyl)(piperidin-4-yl)methanone. PubChem.

-

3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione. PubChem.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 10. neuroproof.com [neuroproof.com]

- 11. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Arylethylamine Dissociatives

A Note on the Subject Compound: Initial searches for the specific molecule, 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, did not yield sufficient public data to construct a detailed, evidence-based technical guide. This indicates that the compound is likely a designer drug or research chemical with a limited history of formal pharmacological investigation.

To fulfill the core requirements of this guide for scientific integrity and authoritative grounding, this document will focus on a close structural analog, 4-Methoxyphencyclidine (4-MeO-PCP) . This compound shares key structural motifs with the requested molecule, including the 4-methoxyphenyl group and a piperidine ring, and has a more extensively documented mechanism of action. The insights provided herein are therefore based on data from this analog and are intended to serve as a robust predictive framework for understanding related compounds.

Introduction: The Arylalkylamine Class of NMDAR Modulators

4-Methoxyphencyclidine (4-MeO-PCP), also known as methoxydine, is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1] First synthesized in 1965, it is a structural analog of phencyclidine (PCP) and is noted for its activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[2] The core structure, characterized by a cyclohexane ring linked to an aromatic group and an amine-containing ring, is a critical pharmacophore for interaction with the NMDA receptor ion channel. Understanding the mechanism of 4-MeO-PCP provides a foundational model for predicting the activity of related arylethylamines that share key functional groups.

The primary pharmacological effect of 4-MeO-PCP and related compounds is the induction of dissociative anesthesia, a state characterized by analgesia, amnesia, and a sense of detachment from the external environment.[1] This is achieved through its direct interaction with the glutamatergic system, one of the principal excitatory neurotransmitter systems in the central nervous system.

Core Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for 4-MeO-PCP is its function as a non-competitive antagonist at the NMDA receptor.[1][2]

The NMDA Receptor and its Function

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[3][4] For the channel to open, two events must occur simultaneously:

-

Binding of the neurotransmitter glutamate.

-

Binding of a co-agonist, typically glycine or D-serine.[3]

Upon activation, the channel opens, allowing an influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to neuronal function and long-term potentiation (LTP), a cellular mechanism underlying learning.[5]

Uncompetitive Channel Blockade

4-MeO-PCP acts as an uncompetitive antagonist , meaning it does not compete with glutamate or glycine for their binding sites.[3][6] Instead, it binds to a specific site, often referred to as the "PCP site," located within the ion channel pore itself.[7] This action physically obstructs the flow of ions, effectively closing the channel even when glutamate and glycine are bound.[1][8] This blockade prevents neuronal depolarization and disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative effects.[1]

The diagram below illustrates the mechanism of NMDA receptor antagonism by 4-MeO-PCP.

Caption: Mechanism of 4-MeO-PCP as an NMDA Receptor Channel Blocker.

Secondary Pharmacological Targets

While NMDA receptor antagonism is the primary driver of its effects, 4-MeO-PCP and related compounds exhibit affinity for other molecular targets, which may modulate their overall pharmacological profile.

Sigma Receptors

4-MeO-PCP has been shown to bind to the σ₂ receptor with a Ki of 143 nM.[2][9] The precise function of sigma receptors is still under investigation, but they are known to be involved in the modulation of various neurotransmitter systems, including the dopaminergic system. This interaction could contribute to the psychoactive effects observed with these compounds.

Monoamine Transporters

Some studies suggest that arylcyclohexylamines may have an affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While 4-MeO-PCP itself is considered a relatively selective ligand for the NMDA receptor without significant affinity for the dopamine transporter, this is not true for all compounds in this class.[1] This secondary activity could influence the abuse potential and stimulant-like properties of certain analogs. For example, studies on 4-MeO-PCP have shown it can induce rewarding and reinforcing effects that are likely mediated by the mesolimbic dopamine system.[7]

Table 1: Comparative Binding Affinities (Ki, nM)

| Compound | NMDA Receptor | σ₂ Receptor |

|---|

| 4-MeO-PCP | 404 nM[9] | 143 nM[2][9] |

Note: Data on binding affinities can vary between studies and experimental conditions.

Downstream Signaling and Neurobiological Consequences

The blockade of NMDA receptors by 4-MeO-PCP initiates a complex cascade of downstream effects on intracellular signaling pathways.

-

Inhibition of ERK1/2 Pathway : NMDA receptor antagonists can inhibit the extracellular signal-regulated kinase (ERK1/2) signaling cascade.[5] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to changes in gene expression.

-

Alteration of Plasticity-Related Proteins : By blocking NMDA receptor-mediated calcium influx, these compounds prevent the activation of downstream proteins critical for synaptic plasticity, such as CaMKII and CREB.[5][10] This disruption is the molecular basis for the amnestic effects of dissociatives.

-

Dopamine System Activation : Although direct affinity for DAT may be low, NMDA receptor antagonism can indirectly increase dopamine levels in brain regions like the nucleus accumbens.[11] This is thought to occur through the disinhibition of GABAergic interneurons that normally suppress dopaminergic neuron firing. This activation of the mesolimbic dopamine pathway is associated with the rewarding and reinforcing properties of the drug.[7][11]

The diagram below outlines the downstream signaling effects following NMDA receptor blockade.

Caption: Downstream signaling consequences of NMDA receptor blockade.

Experimental Protocols for Mechanistic Elucidation

The characterization of a compound's mechanism of action relies on a suite of well-defined experimental assays. A primary method for determining binding affinity is the radioligand displacement assay.

Protocol: Radioligand Displacement Assay for NMDA Receptor Affinity

This protocol provides a generalized workflow to determine the binding affinity (Ki) of a test compound (e.g., 4-MeO-PCP) for the PCP site on the NMDA receptor.

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.

Materials:

-

Receptor Source: Membrane preparations from rodent brain tissue (e.g., cortex or hippocampus) or cells expressing recombinant NMDA receptors.

-

Radioligand: A high-affinity NMDA receptor channel blocker, typically [³H]MK-801 (Dizocilpine).

-

Test Compound: 4-MeO-PCP, dissolved in a suitable vehicle (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).[12]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and prepare membrane pellets via differential centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + [³H]MK-801 + vehicle.

-

Non-specific Binding (NSB): Receptor membranes + [³H]MK-801 + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801).

-

Competition: Receptor membranes + [³H]MK-801 + varying concentrations of the test compound (4-MeO-PCP).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12][13]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

The workflow for this assay is visualized below.

Caption: Workflow diagram for a radioligand displacement assay.

Conclusion

The mechanism of action of this compound can be predicted with reasonable confidence based on its structural analog, 4-MeO-PCP. The core mechanism is uncompetitive antagonism of the NMDA receptor, achieved by blocking the receptor's ion channel. This action disrupts excitatory glutamatergic neurotransmission, leading to the hallmark dissociative effects. Secondary interactions with targets such as sigma receptors and indirect modulation of the mesolimbic dopamine system likely contribute to its complex pharmacological profile. Definitive characterization of the subject compound would require empirical validation through the experimental protocols outlined, including binding and functional assays, to precisely determine its receptor affinity, potency, and downstream signaling effects.

References

- Advisory Council on the Misuse of Drugs. (2012). Advisory Council on the Misuse of Drugs (ACMD) methoxetamine report.

- Grokipedia. (n.d.). 4-MeO-PCP.

- PsychonautWiki. (2025). 4-MeO-PCP.

-

Kang, H., et al. (2020). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. Psychopharmacology (Berl), 237(3), 757-772. Available from: [Link]

-

Wikipedia. (2024). Methoxphenidine. Retrieved January 17, 2026, from [Link]

-

North, W. G., et al. (2010). NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. PNAS, 107(35), 15637-15642. Available from: [Link]

-

Gideons, E. S., et al. (2014). NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism. Neuropsychopharmacology, 39(11), 2534-2543. Available from: [Link]

-

PsychonautWiki. (2022). Methoxphenidine. Retrieved January 17, 2026, from [Link]

-

Chemical Route. (n.d.). Methoxphenidine Powder. Retrieved January 17, 2026, from [Link]

-

World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine. Available from: [Link]

-

Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work?. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2024). NMDA receptor antagonist. Retrieved January 17, 2026, from [Link]

-

Wieronska, J. M., et al. (2021). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Pharmacological Reports, 73(3), 856-867. Available from: [Link]

-

ResearchGate. (2019). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway.... Available from: [Link]

-

Tajima, N., et al. (2016). Mechanism of NMDA Receptor Inhibition and Activation. Cell, 167(3), 778-789.e14. Available from: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]

-

European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved January 17, 2026, from [Link]

-

Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

-

ResearchGate. (n.d.). Radioligand displacement and functional assays of fragment ligands. Retrieved January 17, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 17, 2026, from [Link]

Sources

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Mechanism of NMDA Receptor Inhibition and Activation. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]

- 5. pnas.org [pnas.org]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemicalroute.com [chemicalroute.com]

- 9. caymanchem.com [caymanchem.com]

- 10. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (CAS Number: 31466-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, a piperidine-containing organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, physicochemical properties, and key considerations for its synthesis and handling. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon established chemical principles and data from structurally related compounds to provide a foundational understanding for researchers.

Introduction and Chemical Identity

This compound is a substituted ethanamine derivative featuring a 4-methoxyphenyl group and a piperidine ring attached to the same carbon atom. The presence of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system, given the prevalence of the piperidine moiety in neuroactive compounds.

Chemical Structure:

Figure 2: A plausible retrosynthetic pathway for the target compound.

A common method for the synthesis of α-amino amines is the Strecker amino acid synthesis, or a variation thereof. This would involve the reaction of 4-methoxybenzaldehyde with piperidine and a cyanide source (such as potassium cyanide) to form the α-aminonitrile intermediate, 2-(4-methoxyphenyl)-2-(piperidin-1-yl)acetonitrile. Subsequent reduction of the nitrile group would yield the desired product, this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

-

To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add piperidine (1 equivalent).

-

After a brief stirring period, add a solution of potassium cyanide (1 equivalent) in water dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

-

Dissolve the α-aminonitrile intermediate (1 equivalent) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equivalents), portion-wise at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the final compound by column chromatography or distillation under reduced pressure.

Analytical Characterization

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Doublets in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the 4-methoxyphenyl group.

-

Methine Proton: A singlet or multiplet for the proton at the C2 position of the ethanamine backbone.

-

Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.4-2.8 ppm) for the protons of the piperidine ring.

-

Ethanamine Protons: Signals for the -CH₂-NH₂ group.

-

Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons, including a signal for the carbon attached to the methoxy group at a downfield shift.

-

The methoxy carbon signal around δ 55 ppm.

-

Signals for the carbons of the piperidine ring.

-

Signals for the two carbons of the ethanamine backbone.

Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecule would be expected to fragment at the bonds adjacent to the nitrogen atoms. Common fragmentation patterns could involve the loss of the piperidine ring, the aminoethyl group, or cleavage of the bond between the two chiral centers.

Potential Biological Activity and Applications

The structural motifs within this compound are found in numerous biologically active compounds. The piperidine ring is a common feature in many central nervous system (CNS) active drugs. For instance, derivatives of piperidine are known to act as ligands for various receptors, including dopamine, serotonin, and opioid receptors.[1][2]

The 4-methoxyphenyl group is also prevalent in many pharmacologically active molecules. The combination of these two moieties in this compound suggests that it could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Research into structurally similar compounds has explored their potential as dopaminergic ligands, which are relevant in the treatment of neurological and psychiatric disorders.[1] The piperidin-4-one scaffold, a related structure, has been investigated for a wide range of pharmacological activities, including anticancer and anti-HIV properties.[3]

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the safety data for structurally similar compounds, the following precautions should be taken:[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, and eye/face protection. In case of inadequate ventilation, use a suitable respirator.[4]

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

It is crucial to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound (CAS 31466-51-0) is a chemical compound with a structure that suggests potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. As with any research chemical, appropriate safety precautions should be followed during handling and use. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound.

References

[6]Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry.

[7]Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from

[8]Google Patents. (n.d.). US4179569A - N-(4-piperidinyl)-N-phenylamides. Retrieved from

[9]Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI.

[1]Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2016). ResearchGate.

[10]Smolecule. (2023). 4-(Methoxymethyl)-6-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]pyrimidine.

[11]Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use. Retrieved from

[12]Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery.

[13]PubChem. (n.d.). Substituted piperazine compounds - Patent US-6677336-B2. Retrieved from [Link]

[14]2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. (2011). PMC - NIH.

[15]PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

[16]Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2021). PMC - NIH.

[17]Reddit. (2022). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate).

[2]2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2022). PMC - NIH.

[3]Piperidin-4-one: the potential pharmacophore. (2013). PubMed.

[18]Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. Retrieved from

[19]The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (2020). West Virginia University.

[20]Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (2017). Journal of Young Pharmacists.

[21]CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2023). NIH.

[22]Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). PubMed.

[23]Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2023). PubMed.

[24]Preparation of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and inquiry of its taste-enhancing effect. (2010). ResearchGate.

[25]PubChem. (n.d.). N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide. Retrieved from [Link]

[26]Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[4][8]enzoquinone hydrochloride. (2016). ResearchGate.

[27]H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (2012). ResearchGate.

[28]PubChem. (n.d.). 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Retrieved from [Link]

[29]RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 8. US4179569A - N-(4-piperidinyl)-N-phenylamides - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Buy 4-(Methoxymethyl)-6-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]pyrimidine [smolecule.com]

- 11. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Substituted piperazine compounds - Patent US-6677336-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide | C20H24N2O4S | CID 651524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | C21H25NO3 | CID 367137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to the Synthesis and Exploration of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine Structural Analogs

Abstract

This guide provides a comprehensive technical overview of the chemical space surrounding 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine, a compound featuring a core structure amenable to diverse functionalization. We will dissect the molecule's key structural motifs—the 4-methoxyphenyl ring, the ethylamine backbone, and the piperidine moiety—to propose systematic strategies for analog development. This document details robust synthetic methodologies, purification protocols, and analytical characterization techniques essential for generating and validating novel derivatives. Furthermore, it explores the principles of structure-activity relationship (SAR) studies relevant to this class of compounds, which often serve as intermediates or active agents in medicinal chemistry, particularly in the development of therapies for neurological disorders.[1] This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential inherent in the aryl-ethylamine-piperidine scaffold.

Introduction: The Strategic Value of the Aryl-Ethanamine-Piperidine Scaffold

The this compound core represents a confluence of three privileged pharmacophores in modern drug discovery. Each component offers a distinct opportunity for modification to modulate physicochemical properties and biological activity:

-

The 4-Methoxyphenyl Group: This electron-rich aromatic system is a common feature in neuroactive compounds. The methoxy group can influence metabolic stability and receptor binding interactions.[1] Its position and electronic nature are critical starting points for analog design.

-

The Ethylamine Backbone: This short, flexible linker is fundamental to many neurotransmitters and their synthetic analogs. Modifications to this backbone can alter spatial relationships between the aromatic ring and the terminal amine, impacting target engagement.

-

The Piperidine Moiety: This saturated heterocycle is a frequently incorporated structural element that can enhance affinity for various receptors, including histamine and sigma receptors.[2] Its conformational rigidity and potential for substitution make it a key determinant of a compound's pharmacological profile.[3]

The convergence of these motifs suggests that analogs of this parent structure could interact with a range of biological targets, particularly within the central nervous system (CNS). Classes of compounds containing these fragments have shown activity as histamine H1 antagonists, histamine H3 receptor agonists, and dopaminergic ligands.[3][4][5] This guide provides the foundational chemistry and strategic considerations for systematically exploring this chemical space.

Analysis of the Core Scaffold for Analog Design

A successful analog program hinges on a rational approach to structural modification. The parent compound, this compound, offers three primary vectors for diversification.

Caption: Strategic vectors for analog design based on the core scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of analogs can be approached through a modular strategy, starting from commercially available precursors. A common retrosynthetic approach involves the reductive amination of a suitable ketone precursor.

General Synthetic Workflow

The overall process involves the synthesis of a key intermediate, an α-aminoketone, followed by reductive amination to install the primary amine.

Caption: A generalized workflow for the synthesis and validation of target analogs.

Protocol: Synthesis of Intermediate 1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one

This protocol describes an α-amination approach. An alternative is the Mannich reaction, which condenses the ketone, piperidine, and formaldehyde.[6]

Rationale: α-Bromination of the starting acetophenone provides a reactive electrophile. Subsequent nucleophilic substitution with piperidine is an efficient method to form the C-N bond at the α-position. This two-step process offers high yields and predictable outcomes.

Methodology:

-

α-Bromination: To a solution of 4-methoxyacetophenone (1.0 eq) in glacial acetic acid (5 mL/mmol), add bromine (1.05 eq) dropwise at room temperature. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-water. Filter the resulting precipitate (2-bromo-1-(4-methoxyphenyl)ethan-1-one), wash with cold water, and dry under vacuum.

-

Nucleophilic Substitution: Dissolve the crude bromo-ketone (1.0 eq) in acetonitrile (10 mL/mmol). Add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

-

Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Purification: After cooling, filter the inorganic salts. Evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired aminoketone intermediate.

Protocol: Synthesis of Final Product via Oxime Reduction

Rationale: The conversion of the ketone to an oxime, followed by reduction, is a reliable method to introduce the primary amine. This avoids direct reductive amination of the ketone with ammonia, which can be challenging to control. Catalytic hydrogenation is often preferred for its clean reaction profile.[7]

Methodology:

-

Oximation: Dissolve the aminoketone intermediate (1.0 eq) in ethanol (10 mL/mmol). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[6]

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Evaporate the solvent. Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime.

-

Reduction: Dissolve the crude oxime in methanol (15 mL/mmol). Add 10% Palladium on carbon (10% w/w).[7]

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) at 40°C for 12-24 hours.[7]

-

Final Purification: Filter the catalyst through a pad of Celite. Evaporate the solvent. Purify the resulting crude amine by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Characterization and Analytical Data

All synthesized analogs must be rigorously characterized to confirm their structure and purity. The following table outlines the expected analytical data for the parent compound.

| Analysis Type | Technique | Expected Results for this compound |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Signals corresponding to the 4-methoxyphenyl protons (AA'BB' system, ~6.8-7.2 ppm), methoxy singlet (~3.8 ppm), piperidine protons (~1.4-2.5 ppm), and ethylamine backbone protons. |

| Purity Assessment | HPLC-UV | A single major peak with >95% purity at a relevant wavelength (e.g., 220 nm, 254 nm). |

| Mass Verification | LC-MS / HRMS | Observation of the [M+H]⁺ ion corresponding to the calculated exact mass (C₁₄H₂₂N₂O, MW: 234.34).[8] |

Structure-Activity Relationship (SAR) Considerations

While specific biological data for the parent compound is not widely published, SAR trends can be hypothesized based on related chemical classes.[2][3]

A. Phenyl Ring Modifications:

-

Methoxy Group: Demethylation to the corresponding phenol may introduce hydrogen bonding capabilities but could also increase metabolic clearance. Shifting the methoxy group to the 2- or 3-position will significantly alter the electronic distribution and steric profile, likely impacting receptor fit.[9]

-

Substitution: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can probe electronic requirements at the binding site. Hydrophobicity of this region plays a major role in the activity of some related compounds.[4]

B. Piperidine Moiety Modifications:

-

Ring Substitution: The piperidine ring itself is often a critical element for activity. In related series, replacing piperidine with piperazine can drastically reduce affinity for certain targets like the H3 histamine receptor.[2]

-

N-Substitution: The piperidine nitrogen provides a handle for introducing larger substituents to probe for additional binding pockets.

C. Stereochemistry:

-

The carbon atom bearing the phenyl and piperidine groups is a chiral center. It is highly probable that biological activity will be stereospecific. Chiral separation or asymmetric synthesis will be a critical step in optimizing lead compounds. For example, the synthesis of (R)-2-(4-Methoxyphenyl)-1-methylethanamine highlights the importance of stereocontrol in related structures.[7]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel chemical probes and potential therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the creation of diverse analog libraries. Systematic modification of the three key structural regions—the aromatic ring, the ethylamine linker, and the piperidine heterocycle—will be crucial for elucidating structure-activity relationships. Future work should focus on the asymmetric synthesis of enantiomerically pure analogs and their evaluation in relevant biological assays to unlock the full potential of this versatile chemical framework.

References

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed,

- Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. PubMed,

- [2-(4-methoxyphenyl)ethyl]methylamine. Chem-Impex,

- (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis. ChemicalBook,

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central,

- Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. CORE,

- Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.

- 1-(3-Methoxyphenyl)ethanamine. PubChem,

- This compound. ChemicalBook,

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 31466-51-0 [amp.chemicalbook.com]

- 9. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Targets of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Abstract

This guide provides a comprehensive framework for elucidating the potential biological targets of the novel chemical entity, 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. By leveraging structural analogy, predictive analysis, and a multi-tiered experimental validation strategy, researchers can systematically identify and characterize the molecular interactions of this compound. This document details the scientific rationale, step-by-step protocols for key in vitro assays, and data interpretation strategies essential for advancing early-stage drug discovery and pharmacological research.

Introduction and Structural Rationale

The compound this compound belongs to the broader class of substituted phenethylamines, which are known to encompass a wide range of psychoactive drugs with diverse pharmacological profiles.[1] The core structure contains two key pharmacophoric elements that guide the initial target hypotheses:

-

A 4-Methoxyphenethylamine Backbone: This scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for monoamine systems.[2] Derivatives of 4-methoxyphenethylamine have been shown to act as inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Furthermore, this moiety is a common feature in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and dopamine (D) receptors.[2][5][6]

-

A Piperidine Moiety: The piperidine ring is a highly prevalent scaffold in centrally active pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration.[7][8] Its presence can enhance druggability, improve pharmacokinetic properties, and provide a vector for specific interactions within receptor binding pockets.[7][9]

Based on these structural features, the primary hypothesis is that this compound is most likely to interact with monoamine transporters (e.g., SERT, DAT, NET), G-protein coupled receptors (GPCRs) of the serotonergic or dopaminergic families, and potentially monoamine oxidase enzymes.

A Multi-Tiered Strategy for Target Identification and Validation

A logical, phased approach is critical to efficiently identify and validate the biological targets of a novel compound. This workflow begins with broad, high-throughput screening to identify initial "hits" and progresses to more complex functional assays to confirm the biological relevance of these interactions.

Caption: Tiered workflow for target identification and validation.

Tier 1: Primary Screening for Target Binding

The initial goal is to determine if the compound physically interacts with its predicted targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and direct measurement of binding affinity.[10][11]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to measure the ability of the test compound, this compound, to displace a known radiolabeled ligand from a specific receptor or transporter target.

Causality: By incubating a fixed concentration of a high-affinity radioligand with the target (e.g., cell membranes expressing the receptor) and increasing concentrations of the test compound, we can determine the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (the IC50 value). This value is then used to calculate the binding affinity (Ki) of the test compound.[12]

Protocol Steps:

-

Target Preparation:

-

Prepare membrane homogenates from cells or tissues known to express the target of interest (e.g., HEK293 cells transfected with the human serotonin transporter, or rat brain cortex for 5-HT2A receptors).[12]

-

Quantify the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[12]

-

-

Assay Setup (96-well plate format):

-

To each well, add the following in order:

-

150 µL of membrane preparation (optimized protein amount, e.g., 10-50 µg protein/well).

-

50 µL of the test compound at various concentrations (typically a 10-point, half-log dilution series from 100 µM to 1 nM).

-

50 µL of the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd).[10][12]

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM unlabeled Citalopram).

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Predicted Target Panel and Data Interpretation

A panel of primary binding assays should be conducted based on the structural rationale.

| Target | Radioligand | Tissue/Cell Source | Hypothetical Ki (nM) |

| Serotonin Transporter (SERT) | [³H]-Citalopram | HEK293-hSERT cells | 50 - 500 |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | HEK293-hDAT cells | 100 - 1000 |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | HEK293-hNET cells | 200 - 2000 |

| Serotonin Receptor 5-HT2A | [³H]-Ketanserin | Rat Frontal Cortex | 10 - 250 |

| Dopamine Receptor D2 | [³H]-Spiperone | Rat Striatum | 150 - 1500 |

| Monoamine Oxidase-A (MAO-A) | [³H]-Ro 41-1049 | Rat Liver Mitochondria | >1000 |

| Monoamine Oxidase-B (MAO-B) | [³H]-L-Deprenyl | Rat Liver Mitochondria | >1000 |

Table 1: Example primary binding target panel with hypothetical affinity values for this compound. These values are illustrative and must be determined experimentally.

Tier 2: Functional Characterization

Confirming that a compound binds to a target is only the first step. The next crucial phase is to determine the functional consequence of this binding: does it activate (agonism), block (antagonism), or otherwise modulate the target's activity?

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

For GPCRs like the 5-HT2A or D2 receptors, a common signaling pathway involves the modulation of cyclic adenosine monophosphate (cAMP).[13][14] This protocol describes a method to measure changes in intracellular cAMP levels.

Causality: Gs-coupled receptors (like D1) activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors (like D2 and 5-HT2A) inhibit adenylyl cyclase, decreasing cAMP levels.[13] By measuring cAMP, we can determine if the compound acts as an agonist or antagonist.

Caption: Simplified Gi-coupled GPCR signaling pathway.

Protocol Steps:

-

Cell Culture:

-

Seed cells expressing the target receptor (e.g., CHO-hD2 cells) into 384-well plates and grow to near confluence.[15]

-

-

Agonist Mode Assay:

-

Wash cells gently with assay buffer.

-